cis-2-Butene-1,4-diol dimethanesulfonate
Overview
Description
cis-2-Butene-1,4-diol dimethanesulfonate is an organic compound with the molecular formula C6H12O6S2 It is a derivative of cis-2-Butene-1,4-diol, where the hydroxyl groups are replaced by methanesulfonate groups
Mechanism of Action
Target of Action
It’s known that the compound is used in various chemical reactions .
Mode of Action
It’s known to be used as a probe for studying isomerization versus hydrogenation and hydrogenolysis reactions .
Biochemical Pathways
The compound is involved in the production of endosulfan, a widely used insecticide . It reacts with hexachlorocyclopentadiene to form endosulfan diol. Endosulfan diol then reacts with thionyl chloride to form endosulfan .
Result of Action
The compound is used in the synthesis of endosulfan, an insecticide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Butene-1,4-diol dimethanesulfonate typically involves the reaction of cis-2-Butene-1,4-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
cis-2-Butene-1,4-diol+2CH3SO2Cl→cis-2-Butene-1,4-diol dimethanesulfonate+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
cis-2-Butene-1,4-diol dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be substituted by nucleophiles such as amines and thiols.
Reduction Reactions: The compound can be reduced to cis-2-Butene-1,4-diol under specific conditions.
Hydrolysis: In the presence of water and a base, the methanesulfonate groups can be hydrolyzed back to hydroxyl groups.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Hydrolysis Conditions: Aqueous base such as sodium hydroxide (NaOH).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of cis-2-Butene-1,4-diol can be obtained.
Reduction Product: cis-2-Butene-1,4-diol.
Hydrolysis Product: cis-2-Butene-1,4-diol.
Scientific Research Applications
cis-2-Butene-1,4-diol dimethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable conjugates with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
cis-2-Butene-1,4-diol: The parent compound with hydroxyl groups instead of methanesulfonate groups.
trans-2-Butene-1,4-diol: An isomer with different spatial arrangement of the hydroxyl groups.
1,4-Butanediol: A related compound with a saturated carbon chain.
Uniqueness
cis-2-Butene-1,4-diol dimethanesulfonate is unique due to the presence of methanesulfonate groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form stable conjugates with other molecules sets it apart from similar compounds.
Properties
IUPAC Name |
[(Z)-4-methylsulfonyloxybut-2-enyl] methanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-4H,5-6H2,1-2H3/b4-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPXCSBPIJQJTK-ARJAWSKDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC=CCOS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC/C=C\COS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236055 | |
Record name | 2-Butene-1,4-diol, 1,4-dimethanesulfonate, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301236055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2303-47-1 | |
Record name | 2-Butene-1,4-diol, 1,4-dimethanesulfonate, (2Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2303-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butene-1,4-diol, dimethanesulfonate, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butene-1,4-diol, 1,4-dimethanesulfonate, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301236055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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